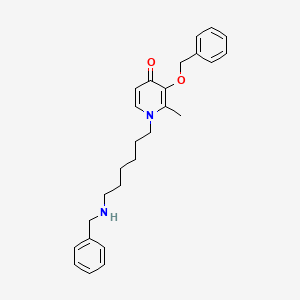![molecular formula C12H18ClN3O4 B15141320 1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrimidine ring and a chloroethylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
The synthesis of 1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chloroethylamino group. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the addition of the oxolan ring and the chloroethylamino group under controlled reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethylamino group can be reduced to form ethylamino derivatives.
科学研究应用
1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with DNA, where it can form covalent bonds with nucleotides, leading to the inhibition of DNA replication and transcription. This makes it a potential candidate for anticancer drugs. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis .
相似化合物的比较
Similar compounds include:
- 5’-amino-5’-deoxythymidine monohydrochloride
- 5’-amino-2’,5’-dideoxythymidine These compounds share structural similarities with 1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione but differ in their functional groups and specific applications. The presence of the chloroethylamino group in this compound makes it unique in its mechanism of action and potential therapeutic applications .
属性
分子式 |
C12H18ClN3O4 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC 名称 |
1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18ClN3O4/c1-7-6-16(12(19)15-11(7)18)10-4-8(17)9(20-10)5-14-3-2-13/h6,8-10,14,17H,2-5H2,1H3,(H,15,18,19)/t8?,9-,10-/m1/s1 |
InChI 键 |
UCKKEWXBLRSASW-VXRWAFEHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CNCCCl)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)




![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)



![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)



![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
